1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide features a pyrrolidine-5-one core substituted with a 4-fluorophenyl group at position 1 and a carboxamide linkage to a 1,3,4-thiadiazole ring. The thiadiazole is further modified at position 5 with a sulfanyl group connected to a carbamoylmethyl chain and a furan-2-ylmethyl moiety. This structure combines heterocyclic diversity (thiadiazole, pyrrolidine) with fluorinated and sulfur-containing substituents, which are common in bioactive molecules for enhanced lipophilicity and target interaction .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4S2/c21-13-3-5-14(6-4-13)26-10-12(8-17(26)28)18(29)23-19-24-25-20(32-19)31-11-16(27)22-9-15-2-1-7-30-15/h1-7,12H,8-11H2,(H,22,27)(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCDYYPXHZEPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazole ring, followed by the introduction of the furan and fluorophenyl groups. The final step involves the formation of the pyrrolidine ring and the coupling of all the fragments under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thiadiazole and furan rings contribute to the overall stability and reactivity of the molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole-Based Analogs
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Difference : The thiadiazole substituent at position 5 is isopropyl instead of the sulfanyl-carbamoylmethyl-furan chain.
- The absence of the sulfanyl and furan groups may limit hydrogen-bonding interactions compared to the target compound .
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide
- Structural Difference : Replaces the pyrrolidine-5-one core with a benzodioxole-carboxamide and introduces a trifluoromethylphenyl group.
- Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while benzodioxole may improve aromatic stacking interactions. This compound lacks the fluorophenyl-pyrrolidine motif, altering target selectivity .
Pyrrolidine/Pyrazole Hybrids
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
- Structural Difference: Substitutes the thiadiazole with a 4-methoxybenzyl group and adds a 2-fluorophenylamino-ethoxy chain.
- The ethoxy linker may improve flexibility but introduce metabolic vulnerabilities .
tert-Butyl (2S)-Cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate
- Structural Difference : Replaces the thiadiazole with a pyrazole ring and incorporates a tert-butyl ester.
- Implications : The pyrazole’s hydrogen-bonding capacity differs from thiadiazole, affecting target engagement. The dimethoxyphenyl group enhances π-π interactions but may increase CYP450-mediated metabolism .
Sulfanyl-Linked Heterocycles
AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Structural Difference : Uses a 1,4-dihydropyridine core with a furyl group and methoxyphenyl-thioether.
- The thioether and furan motifs resemble the target compound but in a distinct scaffold .
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Key Properties
| Compound Type | Core Structure | Key Substituents | Molecular Weight (Da) | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | Pyrrolidine-5-one | Thiadiazole-sulfanyl-furan | ~492 | ~2.8 |
| Isopropyl Thiadiazole Analog | Pyrrolidine-5-one | Thiadiazole-isopropyl | ~406 | ~3.2 |
| Benzodioxole-Thiadiazole | Benzodioxole | Thiadiazole-trifluoromethylphenyl | ~485 | ~3.5 |
| Pyrazole Hybrid | Pyrazole | Dimethoxyphenyl-cyclohexyl | ~550 | ~4.0 |
Biological Activity
The compound 1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is a novel organic molecule with potential biological activity. Its complex structure includes a fluorophenyl group, a thiadiazole moiety, and a furan derivative, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Features
The compound's structure can be broken down into key components that influence its biological activity:
- Fluorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
- Thiadiazole Moiety : Known for its diverse biological activities, including antimicrobial and antidiabetic properties.
- Furan Derivative : Contributes to the overall reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 3.125 mg/mL . The presence of the furan ring in the compound may enhance this activity through synergistic effects.
Antidiabetic Properties
Thiadiazole derivatives have been explored for their antidiabetic potential. In studies comparing various thiourea compounds, those with similar structural features demonstrated significant glucose-lowering effects in diabetic models. The compound under review could potentially act as an inhibitor of key enzymes involved in glucose metabolism .
The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The thiadiazole ring acts as a pharmacophore, facilitating binding to target proteins. This interaction may modulate signaling pathways relevant to disease processes such as diabetes and infection .
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of thiadiazole derivatives, the compound was tested against a panel of pathogens. Results indicated that derivatives with similar structural characteristics exhibited potent activity against Candida albicans and Aspergillus flavus, suggesting a broad-spectrum antifungal potential .
Study 2: Antidiabetic Activity
A comparative analysis of various thiourea analogs highlighted that compounds structurally related to the target molecule displayed superior antidiabetic effects compared to standard drugs like glibenclamide. The study measured blood glucose levels in diabetic rats post-administration of these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the thiadiazole ring significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituents at position 5 | Increased antimicrobial potency |
| Variations in furan substitution | Altered binding affinity to target proteins |
This table illustrates how specific changes can enhance or diminish the effectiveness of the compound against various biological targets.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what reaction conditions are critical for high yield?
Answer: The synthesis involves multi-step organic reactions, typically requiring:
- Step 1: Formation of the pyrrolidine-3-carboxamide core via condensation of 4-fluorophenyl precursors with activated carbonyl intermediates.
- Step 2: Functionalization of the 1,3,4-thiadiazole ring with a sulfanyl linker, using thiourea derivatives under controlled pH (7–9) and temperature (60–80°C) .
- Step 3: Coupling the furan-2-ylmethyl carbamoyl group via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Key Reaction Conditions:
| Step | Critical Parameters | Monitoring Method | Yield Optimization |
|---|---|---|---|
| 1 | Temperature (40–60°C), anhydrous conditions | TLC (Rf = 0.3 in EtOAc/hexane) | Slow addition of reagents to prevent dimerization |
| 2 | pH control (7.5–8.5) | HPLC (C18 column) | Purification via silica gel chromatography |
| 3 | Dry solvent (DMF), inert atmosphere | NMR (disappearance of –NH2 peaks) | Excess coupling agent (1.5 eq) |
Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiadiazole protons at δ 8.1–8.3 ppm) .
- 2D NMR (COSY, HSQC) for resolving overlapping signals in the pyrrolidine and thiadiazole moieties .
- Mass Spectrometry (MS):
- High-Resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C21H19FN4O3S2: 475.0952) .
- Chromatography:
- HPLC-PDA (≥95% purity, C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in pharmacological data (e.g., IC50 variability) may arise from:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO vs. cyclodextrin) .
- Structural Isomerism: Check for unintended regioisomers during synthesis (e.g., thiadiazole vs. triazole byproducts via LC-MS) .
- Solution Stability: Conduct stability studies (pH 2–9, 37°C) to rule out degradation products interfering with activity .
Methodological Recommendations:
- Use orthogonal assays (e.g., SPR for binding affinity + cellular viability assays).
- Validate results with isotopic labeling (e.g., 19F-NMR to track fluorophenyl interactions) .
Q. What strategies are effective for improving this compound’s solubility and bioavailability?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains on the carboxamide) to enhance aqueous solubility .
- Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
- Structural Modifications:
- Replace the furan-2-ylmethyl group with pyridyl derivatives to increase polarity .
- Introduce sulfoxide or sulfone groups on the thiadiazole ring for better metabolic stability .
Experimental Validation:
- LogP Measurement: Compare partition coefficients (e.g., octanol/water) before/after modification.
- Caco-2 Permeability Assay: Assess intestinal absorption improvements .
Q. How can computational methods guide the optimization of this compound’s target binding affinity?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with biological targets (e.g., kinase domains). Focus on hydrogen bonding with the fluorophenyl group and hydrophobic contacts with the thiadiazole ring .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.
- QSAR Modeling: Corstitute substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with activity data .
Validation Steps:
- Synthesize top-scoring analogs from docking studies.
- Test in vitro using SPR or fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
